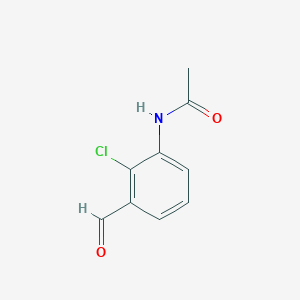

N-(2-chloro-3-formylphenyl)acetamide

Description

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

N-(2-chloro-3-formylphenyl)acetamide |

InChI |

InChI=1S/C9H8ClNO2/c1-6(13)11-8-4-2-3-7(5-12)9(8)10/h2-5H,1H3,(H,11,13) |

InChI Key |

RLVCQGKODFEARA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Substituents on the phenyl ring significantly impact crystallinity and molecular packing. For example:

- N-(3-Chlorophenyl)-2,2,2-trichloroacetamide () crystallizes in a monoclinic system with one molecule per asymmetric unit. Meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) reduce symmetry and increase lattice constants compared to electron-donating groups like methyl .

- N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide () exhibits tighter packing due to dual chloro substituents, contrasting with the single-substituent analogs.

Data Tables

Table 1: Comparison of Key Acetamide Derivatives

Table 2: Substituent Effects on Physicochemical Properties

Preparation Methods

Synthesis of N-(2-Chlorophenyl)acetamide

The precursor, N-(2-chlorophenyl)acetamide, is synthesized via acetylation of 2-chloroaniline. In a typical procedure, 2-chloroaniline reacts with acetic anhydride in the presence of a base such as sodium acetate, yielding the acetamide derivative in >90% purity. The reaction proceeds under mild conditions (25–40°C, 2–4 hours), with the acetamide group serving as both a protecting group and a directing moiety for subsequent reactions.

Vilsmeier-Haack Formylation

The formylation step employs the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). N-(2-Chlorophenyl)acetamide is treated with the reagent at 0–5°C, followed by gradual warming to 90°C to facilitate electrophilic aromatic substitution. The acetamide’s meta-directing effect positions the formyl group at the 3-position relative to the chlorine atom.

Key Reaction Conditions

-

Reagent Ratio : POCl₃:DMF = 1:1.2 (molar)

-

Temperature : 0–5°C (initial), 90°C (final)

This method’s efficiency hinges on strict temperature control to minimize side reactions, such as over-chlorination or decomposition. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic singlet peaks for the formyl proton (δ 10.54 ppm) and acetamide carbonyl (δ 168.2 ppm).

Oxidation of N-(2-Chloro-3-(hydroxymethyl)phenyl)acetamide

This two-step approach involves synthesizing a hydroxymethyl intermediate followed by oxidation to the aldehyde.

Synthesis of N-(2-Chloro-3-(hydroxymethyl)phenyl)acetamide

Starting from 2-chloro-3-methylaniline, the methyl group is functionalized via bromination and hydrolysis:

-

Bromination : N-(2-Chloro-3-methylphenyl)acetamide reacts with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield N-(2-chloro-3-(bromomethyl)phenyl)acetamide.

-

Hydrolysis : The bromomethyl intermediate is treated with aqueous sodium hydroxide (10% w/v) at 50°C, producing the hydroxymethyl derivative in 88% yield.

Oxidation to Formyl Group

The hydroxymethyl group is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) and DMF. This method, adapted from the oxidation of N-(3-(hydroxymethyl)phenyl)acetamide, achieves 95% conversion under inert atmospheres (N₂ or Ar).

Optimized Conditions

The product is purified via column chromatography (hexane:ethyl acetate, 1:2), with infrared (IR) spectroscopy verifying the formyl stretch at 1,672 cm⁻¹.

Multi-Step Functionalization of 2-Chloro-3-methylaniline

This route combines acetylation, bromination, hydrolysis, and oxidation, offering flexibility for large-scale production.

Acetylation and Bromination

2-Chloro-3-methylaniline is acetylated using chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃). The resulting N-(2-chloro-3-methylphenyl)acetamide undergoes bromination with NBS to introduce a bromomethyl group, as detailed in Section 2.1.

Hydrolysis and Oxidation

The bromomethyl intermediate is hydrolyzed to hydroxymethyl and oxidized as described in Section 2.2. This method’s main advantage is the use of inexpensive starting materials, though it requires careful handling of brominating agents.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | 2 | 78–85% | Direct, regioselective | Requires POCl₃ (corrosive) |

| Hydroxymethyl Oxidation | 2 | 88–95% | High yield, mild conditions | Multi-step synthesis of intermediate |

| Multi-Step Functionalization | 4 | 70–82% | Scalable, uses commercial precursors | Labor-intensive, lower overall yield |

The Vilsmeier-Haack method is optimal for small-scale synthesis due to its simplicity, while the hydroxymethyl oxidation route suits high-purity demands. The multi-step approach balances cost and scalability but requires rigorous process control.

Characterization and Quality Control

Critical analytical data for this compound include:

Purity assessments via high-performance liquid chromatography (HPLC) show >98% purity for all methods when optimized .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing N-(2-chloro-3-formylphenyl)acetamide derivatives?

- Answer : Two primary routes are commonly employed:

- C-amidoalkylation of aromatics : Reacting trichloroethyl intermediates with aromatic substrates (e.g., naphthalene or chlorothiophene derivatives) in the presence of Lewis acids, followed by hydrolysis to yield chloroacetamide derivatives .

- Carbodiimide-mediated coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate carboxylic acids (e.g., dichlorophenylacetic acid) with amines under controlled conditions (e.g., 273 K, dichloromethane solvent) .

- Key considerations : Optimize reaction stoichiometry and temperature to minimize side products (e.g., bis-thiophene derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Answer :

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3200–3350 cm⁻¹) stretches to confirm amide bond formation .

- NMR spectroscopy :

- ¹H NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (e.g., CH2Cl at δ 4.0–4.5 ppm) .

- ¹³C NMR : Confirm formyl (δ ~190 ppm) and acetamide carbonyl (δ ~170 ppm) signals .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to corroborate structural assignments .

Q. What purification and crystallization strategies are recommended for isolating high-purity N-(aryl)acetamides?

- Answer :

- Solvent extraction : Use dichloromethane to isolate products from aqueous phases, followed by drying over sodium sulfate .

- Slow evaporation : Crystallize compounds from solvents like methylene chloride or ethanol under controlled temperature to obtain single crystals suitable for X-ray analysis .

Advanced Questions

Q. How should researchers resolve contradictions in crystallographic data arising from multiple conformers in the asymmetric unit?

- Answer :

- Multi-model refinement : Use software like SHELXL to refine each conformer independently, assigning occupancy factors based on electron density maps .

- Hydrogen bonding analysis : Compare intermolecular interactions (e.g., N–H⋯O bonds) across conformers to identify dominant packing motifs. For example, in a study of dichlorophenylacetamide, three molecules in the asymmetric unit exhibited dihedral angle variations (54.8°–77.5°) but shared consistent R₂²(10) hydrogen-bonded dimers .

- Validation tools : Employ checkCIF/PLATON to assess geometric outliers and ensure compliance with crystallographic standards .

Q. What experimental designs are optimal for studying substituent effects on solid-state geometry in N-(aryl)acetamides?

- Answer :

- Systematic substitution : Synthesize derivatives with varying substituents (e.g., -Cl, -CH₃, -NO₂) at meta/para positions and compare dihedral angles between aryl and amide planes. For example, meta-substituted trichloroacetamides exhibit greater steric repulsion, leading to rotated amide groups (~44°–54°) compared to para analogs .

- X-ray crystallography : Use high-resolution data (θ > 25°) to detect subtle conformational differences. Halogen bonding (e.g., Cl⋯O interactions at 2.97 Å) can stabilize specific conformations .

- Computational modeling : Pair crystallographic data with DFT calculations to predict substituent-dependent torsional barriers .

Q. How can researchers ensure accurate refinement of hydrogen bonding networks in chloroacetamide crystals?

- Answer :

- High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to enhance data quality, reducing errors in H-atom positioning .

- Restrained refinement : Apply SHELXL constraints (e.g., DFIX for N–H⋯O distances) while allowing thermal parameters (Uiso) to refine freely. For example, in a study of Z-configured acetamides, Cl⋯O interactions were validated using isotropic displacement parameters .

- Validation metrics : Monitor R-factor gaps (R₁ − wR₂) to detect over-constraint; values < 5% indicate reliable refinement .

Methodological Notes

- Software : SHELX suite (SHELXL/SHELXD) is preferred for small-molecule refinement due to its robustness in handling twinned data and high R-factors .

- Safety protocols : Handle chloroacetamides in fume hoods with PPE (gloves, goggles), as some derivatives may exhibit acute toxicity (refer to SDS sheets for specific compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.